molecular formula C11H15NO B1355883 3-(Cyclopentyloxy)aniline CAS No. 653604-38-7

3-(Cyclopentyloxy)aniline

Cat. No.: B1355883
CAS No.: 653604-38-7
M. Wt: 177.24 g/mol
InChI Key: XQNLSQQEYXXVRM-UHFFFAOYSA-N
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Description

3-(Cyclopentyloxy)aniline is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of 3-(Cyclopentyloxy)aniline can be achieved through various synthetic routes. One common method involves the reaction of cyclopentanol with aniline in the presence of a suitable catalyst. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion . Industrial production methods may involve more advanced techniques and equipment to optimize yield and purity.

Chemical Reactions Analysis

3-(Cyclopentyloxy)aniline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding quinones, while reduction can yield cyclopentyl-substituted anilines .

Scientific Research Applications

3-(Cyclopentyloxy)aniline is widely studied in various fields of research and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential therapeutic applications due to its unique chemical properties. Additionally, it is used in the development of new materials and as a reagent in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Cyclopentyloxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to certain receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved. Further research is needed to fully elucidate the detailed mechanism of action of this compound .

Comparison with Similar Compounds

3-(Cyclopentyloxy)aniline can be compared with other similar compounds, such as 3-(Cyclopentyloxy)-1-propanamine and 4-(Cyclopentyloxy)-3-methoxybenzoic acid . These compounds share similar structural features but differ in their chemical properties and applications.

Properties

IUPAC Name

3-cyclopentyloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNLSQQEYXXVRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588419
Record name 3-(Cyclopentyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

653604-38-7
Record name 3-(Cyclopentyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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